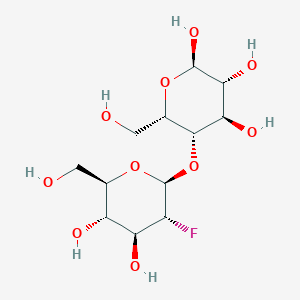
Glc2F(b1-4)a-Ido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glc2F(b1-4)a-Ido is a synthetic disaccharide derivative composed of two monosaccharides: 2-deoxy-2-fluoro-D-glucose (Glc2F) and alpha-L-iduronic acid (a-Ido) linked by a beta-1,4-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glc2F(b1-4)a-Ido typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected 2-deoxy-2-fluoro-D-glucose is glycosylated with alpha-L-iduronic acid using a glycosyl donor and an acceptor under the influence of a glycosylation catalyst.
Deprotection: The protecting groups are removed to yield the final disaccharide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the disaccharide to alcohols.
Substitution: The fluorine atom in the 2-deoxy-2-fluoro-D-glucose moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Glc2F(b1-4)a-Ido has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in inhibiting glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to carbohydrate metabolism disorders.
Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of Glc2F(b1-4)a-Ido involves its interaction with specific enzymes and molecular targets. The fluorine atom in the 2-deoxy-2-fluoro-D-glucose moiety can inhibit glycosidases by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the modulation of carbohydrate metabolism pathways.
Comparison with Similar Compounds
2-Deoxy-2-fluoro-D-glucose (Glc2F): A monosaccharide used in similar research applications.
Alpha-L-iduronic acid (a-Ido): A monosaccharide component of glycosaminoglycans.
Other Disaccharides: Such as lactose and maltose, which have different monosaccharide compositions and glycosidic linkages.
Uniqueness: Glc2F(b1-4)a-Ido is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to inhibit glycosidases and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H21FO10 |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4+,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
KWMZPXRIEZDXAQ-DHRRBEGDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


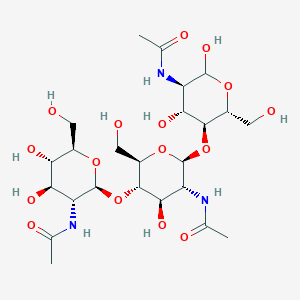
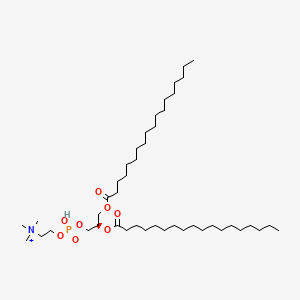
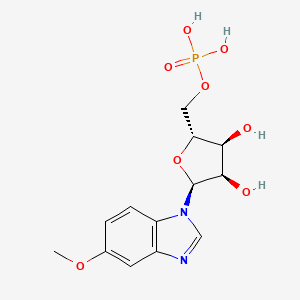
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
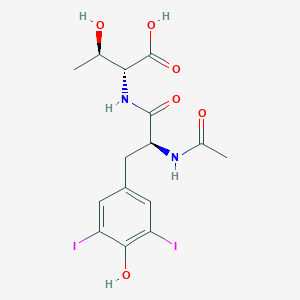
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
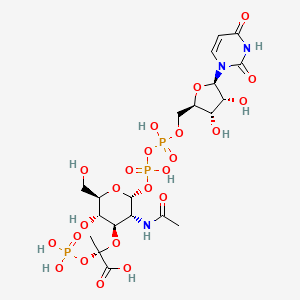
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
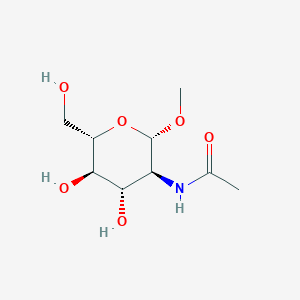
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
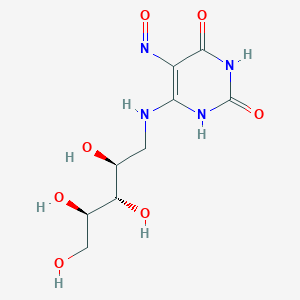
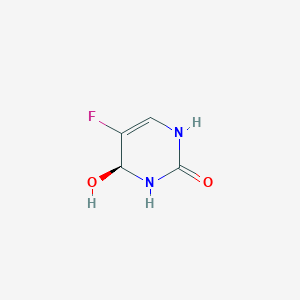
![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
